5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Overview
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core basic properties of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile, a heterocyclic compound of interest in medicinal chemistry and materials science. Due to the limited availability of detailed experimental data for this specific molecule in publicly accessible literature, this guide supplements known information with data from closely related structural analogs to present a broader understanding of its chemical nature, synthesis, and potential biological significance.
Core Chemical and Physical Properties
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is a substituted pyrazole, a class of heterocyclic compounds known for a wide range of biological activities. The presence of an amino group, a nitrile group, and a chlorophenyl substituent makes it a versatile scaffold for further chemical modifications and a candidate for structure-activity relationship (SAR) studies in drug discovery.
Table 1: Physicochemical Properties of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile
| Property | Value | Source |
| CAS Number | 51516-68-8 | |
| Molecular Formula | C₁₀H₇ClN₄ | |
| Molecular Weight | 218.64 g/mol | |
| Appearance | White Powder | |
| Melting Point | 181.0 - 190.0 °C | |
| Purity | ≥96.0% (by GC) |
Synthesis and Methodology
The synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitriles is well-documented and typically proceeds through a highly regioselective, one-step cyclization reaction. A common and efficient method involves the reaction of an appropriately substituted aryl hydrazine with an activated methylene compound, such as (ethoxymethylene)malononitrile.
Representative Experimental Protocol: Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles
This protocol is a generalized procedure based on the synthesis of similar compounds and can be adapted for the synthesis of 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile.
Materials:
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(3-chlorophenyl)hydrazine
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(Ethoxymethylene)malononitrile
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Ethanol (or a suitable solvent)
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Standard laboratory glassware for reflux and purification
Procedure:
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A solution of (3-chlorophenyl)hydrazine (1 equivalent) in ethanol is prepared in a round-bottom flask equipped with a reflux condenser.
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(Ethoxymethylene)malononitrile (1 equivalent) is added to the solution.
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The reaction mixture is heated to reflux and maintained at this temperature for a specified period, with the reaction progress monitored by Thin Layer Chromatography (TLC).
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Upon completion of the reaction, the mixture is cooled to room temperature, which may induce precipitation of the product.
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The solid product is collected by filtration, washed with cold ethanol, and dried.
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Further purification can be achieved by recrystallization from a suitable solvent or by column chromatography on silica gel.
The proposed mechanism for this reaction involves an initial Michael-type addition of the more nucleophilic nitrogen of the hydrazine to the electron-deficient double bond of (ethoxymethylene)malononitrile, followed by an intramolecular cyclization and elimination of ethanol to yield the stable pyrazole ring system.
Caption: Synthetic pathway for 5-amino-1-aryl-1H-pyrazole-4-carbonitriles.
Spectral Characteristics
Table 2: Expected Spectral Data for 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile (based on analogs)
| Technique | Expected Features | Reference for Analogs |
| ¹H NMR | Signals for the amino (NH₂) protons (broad singlet), aromatic protons on the chlorophenyl ring, and a singlet for the pyrazole ring proton. | |
| ¹³C NMR | Resonances for the carbon atoms of the pyrazole ring, the nitrile carbon, and the carbons of the chlorophenyl ring. | |
| IR (KBr) | Characteristic absorption bands for N-H stretching of the amino group, C≡N stretching of the nitrile group, and C=C/C=N stretching of the pyrazole and aromatic rings. | |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of the compound, along with fragmentation patterns characteristic of the pyrazole and chlorophenyl moieties. |
Potential Biological Activity and Applications
The 5-aminopyrazole scaffold is a well-established pharmacophore in drug discovery and agrochemistry. Derivatives of this class have demonstrated a wide array of biological activities, suggesting potential avenues of research for 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile.
Reported activities for related pyrazole derivatives include:
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Anticancer: Some pyrazole derivatives act as kinase inhibitors, which are crucial in cancer cell signaling pathways.
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Antimicrobial and Antifungal: The pyrazole nucleus is present in several commercialized agents with antimicrobial and antifungal properties.
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Anti-inflammatory: Certain substituted pyrazoles have shown potent anti-inflammatory effects.
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Herbicidal and Insecticidal: In the field of crop protection, pyrazole derivatives have been successfully developed as herbicides and insecticides.
The specific biological targets and mechanism of action for 5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile have not been elucidated in the available literature. However, its structural features suggest it could be a valuable intermediate for the synthesis of more complex molecules with potential therapeutic or agricultural applications.
Caption: Potential areas of investigation for the biological activity of the title compound.
Conclusion
5-Amino-1-(3-chlorophenyl)-1H-pyrazole-4-carbonitrile is a chemical entity with a foundation in a biologically significant class of compounds. While specific, in-depth research on this particular molecule is not widely published, the established synthetic routes and the broad spectrum of activities of its analogs make it a compound of high interest for further investigation. This guide provides a foundational understanding for researchers and professionals in drug development and related fields to build upon in their scientific endeavors. Future work should focus on the detailed synthesis, characterization, and biological evaluation of this compound to fully elucidate its properties and potential applications.
